molecular formula C11H17NO2 B13251281 {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol

{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol

Cat. No.: B13251281
M. Wt: 195.26 g/mol
InChI Key: FOKGLHJMCPNILX-UHFFFAOYSA-N
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Description

{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol is a secondary amine derivative featuring a benzyl alcohol backbone substituted with a 1-methoxypropan-2-yl amino group at the ortho position.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

[2-(1-methoxypropan-2-ylamino)phenyl]methanol

InChI

InChI=1S/C11H17NO2/c1-9(8-14-2)12-11-6-4-3-5-10(11)7-13/h3-6,9,12-13H,7-8H2,1-2H3

InChI Key

FOKGLHJMCPNILX-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC=CC=C1CO

Origin of Product

United States

Preparation Methods

The synthesis of {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol involves several steps. One common synthetic route includes the reaction of 2-aminophenol with 1-methoxypropan-2-ol under specific conditions to form the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and solvents like ethanol or methanol. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and as a component in various industrial processes

Mechanism of Action

The mechanism of action of {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Interactions/Properties
{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol -NH-(1-methoxypropan-2-yl), -CH₂OH (para to NH) C₁₁H₁₇NO₂ 195.26* Hydrogen bonding (N–H···O), π–π stacking
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (I) -NH-(2,6-dichlorophenyl), -CH₂CH₂OH (para to NH) C₁₄H₁₃Cl₂NO 298.17 N–H···Cl/O hydrogen bonds, C–H···π, π–π
2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide -N-(1-methoxypropan-2-yl), chloroacetamide, hydroxymethylphenyl C₁₆H₂₃ClN₂O₃ 332.82 High solubility (401.24 mg/L), mutagenicity alerts
{4-[(1-Methoxypropan-2-yl)oxy]phenyl}methanol -O-(1-methoxypropan-2-yl), -CH₂OH (para to O) C₁₁H₁₆O₃ 196.25 Ether linkage, lower polarity

*Calculated based on molecular formula.

Physicochemical and Toxicological Properties

Solubility and Partitioning

  • {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol: Predicted to exhibit moderate water solubility due to its hydroxyl and methoxy groups, though exact data are unavailable.
  • 2-Chloro-N-[...]acetamide : Shows divergent solubility predictions (401.24 mg/L via CompTox vs. 2.03 mg/L via CTS), highlighting model-dependent variability. Its log Kow (1.35–2.48) suggests moderate hydrophobicity .
  • 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol: Lower solubility inferred due to hydrophobic dichlorophenyl substituents .

Toxicity and Mutagenicity

  • The acetamide derivative (2-chloro-N-[...]acetamide) contains structural alerts for mutagenicity (high-risk fragments via OSIRIS), unlike {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol, which lacks halogenated or reactive electrophilic groups .

Biological Activity

The compound {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol is an organic molecule that exhibits significant biological activity due to its unique structural characteristics. This article explores its various biological activities, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol is C₁₁H₁₅N₁O₃. The compound features a phenolic structure with an amino group and a methanol moiety, which may enhance its solubility and reactivity in biological systems. The presence of the methoxypropan-2-yl group contributes to its pharmacological properties by potentially influencing interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit antioxidant properties. The methanol functional group can scavenge free radicals, thereby reducing oxidative stress in cells. A study demonstrated that phenolic compounds can inhibit lipid peroxidation, suggesting potential applications in preventing oxidative damage in various diseases .

Anticancer Properties

Preliminary studies have suggested that {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol may possess anticancer activity. Analogous compounds have shown the ability to induce apoptosis in cancer cells through the activation of caspases and modulation of death receptor pathways . For instance, a related compound was found to inhibit tumor growth in xenograft models by targeting specific kinases involved in cell proliferation .

Neuroprotective Effects

The neuroprotective potential of this compound is also noteworthy. Similar phenolic compounds have been associated with neuroprotection against neurodegenerative diseases by reducing inflammation and promoting neuronal survival . The methoxy group may enhance blood-brain barrier permeability, facilitating central nervous system effects.

The mechanisms through which {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol exerts its biological effects include:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
  • Modulation of Signaling Pathways : It may affect signaling pathways such as NF-kB and MAPK, leading to reduced inflammation and cell proliferation.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can promote programmed cell death in cancer cells.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant activity of a related phenolic compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting that the compound could be beneficial in formulations aimed at reducing oxidative stress .

Case Study 2: Anticancer Efficacy

In vitro studies using colon cancer cell lines demonstrated that treatment with {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol resulted in a dose-dependent decrease in cell viability. Mechanistic studies revealed an increase in cleaved caspase-3 and caspase-8 levels, indicating activation of apoptotic pathways .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of {2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol compared to structurally similar compounds:

Compound NameBiological ActivityMechanism
Compound AAntioxidantFree radical scavenging
Compound BAnticancerApoptosis induction via caspase activation
Compound CNeuroprotectiveInhibition of neuroinflammation

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